(R)-2-Amino-3-(4-bromo-phenyl)-2-methyl-propionic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phenyl boronic acids, which are structurally similar to the compound you’re asking about, are valuable for medical diagnostics and biochemistry studies due to their ability to readily bind with carbohydrates in water . They react with 1,2-diols, which are incorporated in carbohydrates, through a reversible covalent condensation pathway .
Synthesis Analysis
While specific synthesis methods for “®-2-Amino-3-(4-bromo-phenyl)-2-methyl-propionic acid” are not available, phenyl boronic acids have been employed for diol binding with differing substitution of the phenyl ring, with the goals of simplifying their synthesis and altering their thermodynamics of complexation .
Molecular Structure Analysis
The molecular structure of similar compounds, such as phenyl boronic acids, has been studied using techniques like 11B NMR spectroscopy . This method can be used to monitor the pKa’s and binding of these compounds .
Chemical Reactions Analysis
Phenyl boronic acids react with 1,2-diols through a reversible covalent condensation pathway . The chemical shift of the boronic acid transforming into the boronate ester can be monitored at pHs ranging from 2 to 10 .
Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds, such as 4-Bromoaniline, have been studied. For example, 4-Bromoaniline has a molecular weight of 172.02 g/mol .
Scientific Research Applications
Analytical Chemistry Applications
The ninhydrin reaction, extensively used for detecting amino acids, peptides, and proteins, underpins a wide range of applications across agricultural, biomedical, and nutritional sciences. This reaction is notable for its versatility in analyzing primary amines and related compounds, offering a foundational analytical technique that could potentially apply to studying derivatives like (R)-2-Amino-3-(4-bromo-phenyl)-2-methyl-propionic acid in various scientific fields (Friedman, 2004).
Pharmacological Effects of Phenolic Acids
Chlorogenic Acid (CGA), a phenolic compound with structural similarities to phenyl-amino acids, demonstrates a broad spectrum of therapeutic roles including antioxidant, anti-inflammatory, and metabolic regulatory effects. This highlights the potential pharmacological applications of structurally related compounds, including amino acid derivatives, in addressing various health disorders (Naveed et al., 2018).
Food Science and Flavor Chemistry
Branched aldehydes derived from amino acids are crucial in developing flavors for food products. The breakdown and synthesis pathways of these compounds from amino acids are extensively studied, indicating the relevance of amino acid derivatives in food chemistry and flavor enhancement (Smit et al., 2009).
Synthetic Chemistry Applications
The chemistry of heterocyclic compounds, such as 4-(dicyanomethylene)-3-methyl-l-phenyl-2-pyrazoline-5-ones, shows the value of amino acid derivatives in synthesizing a wide array of heterocycles used in medicinal chemistry and dye production. This suggests potential synthetic pathways and applications for compounds like (R)-2-Amino-3-(4-bromo-phenyl)-2-methyl-propionic acid in creating novel heterocyclic structures (Gomaa & Ali, 2020).
Anticancer Research
Cinnamic acid derivatives, bearing structural resemblance to phenyl-amino acids, have been explored for their anticancer potentials. The diverse reactivity of these compounds underscores the potential for amino acid derivatives in developing new anticancer agents (De et al., 2011).
Mechanism of Action
Future Directions
properties
IUPAC Name |
(2R)-2-amino-3-(4-bromophenyl)-2-methylpropanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrNO2/c1-10(12,9(13)14)6-7-2-4-8(11)5-3-7/h2-5H,6,12H2,1H3,(H,13,14)/t10-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PEGRPUVDOKWERK-SNVBAGLBSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=C(C=C1)Br)(C(=O)O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@](CC1=CC=C(C=C1)Br)(C(=O)O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40573940 |
Source
|
Record name | 4-Bromo-alpha-methyl-D-phenylalanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40573940 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.11 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
752971-41-8 |
Source
|
Record name | 4-Bromo-alpha-methyl-D-phenylalanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40573940 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.